1-(2-Hydroxyethyl)-2,5-dimethylpyrrole
Overview
Description
1-(2-Hydroxyethyl)-2,5-dimethylpyrrole is a chemical compound that has been studied for its potential applications in various fields. It belongs to the class of organic compounds known as pyrroles, characterized by a five-membered aromatic ring structure.
Synthesis Analysis
The synthesis of derivatives of 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole can be achieved through various methods, including the Mannich reaction, which is used for synthesizing conducting polymers (Kim & Elsenbaumer, 1998).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives has been explored in detail. For example, the crystal structure of related compounds has been determined using single-crystal X-ray diffraction, revealing intra- and intermolecular hydrogen bonds and weak C—H⋯π contacts (Stapf et al., 2022).
Chemical Reactions and Properties
Pyrrole derivatives, including those similar to 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole, undergo various chemical reactions. For instance, the reaction of 1-hydroxyalkyl-3,5-dimethylpyrazole ligands with platinum(II) derivatives demonstrates the cleavage of the N(pz)C(sp3) bond, highlighting the chemical reactivity of these compounds (Boixassa et al., 2003).
Scientific Research Applications
Molecular Pathogenesis of Hexane Neuropathy : A study by Graham et al. (1982) found that 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole forms in the reaction between ethanolamine and 2,5-hexanedione. This pyrrole autoxidizes to form an orange chromophore, similar to those observed in reactions with primary amines and proteins. This suggests a sequence of events in the crosslinking of neurofilaments during chronic n-hexane intoxication, which includes metabolism to 2,5-hexanedione, formation of an imine with lysyl residues, cyclization to form a pyrrole, autoxidation of the pyrrole, and covalent crosslinking involving pyrrole rings (Graham et al., 1982).
Synthesis of Conducting Polymers : Kim and Elsenbaumer (1998) described a method for synthesizing 1-alkyl-2,5-bis(thiophenylmethylene)pyrroles using the Mannich reaction. These pyrrole derivatives are useful for creating new conducting polymers (Kim & Elsenbaumer, 1998).
Synthesis in Heterogeneous Medium : A novel preparation method for N-substituted 2,5-dimethylpyrroles using a clay as a catalyst and infrared energy was reported by Penieres et al. (1998). This method is considered a simple and efficient alternative route for synthesizing N-substituted 2,5-dimethylpyrroles, highlighting its potential in organic synthesis (Penieres et al., 1998).
Role in Neurotoxicity : Anthony et al. (1983) studied the effect of dimethyl substitution on the neurotoxicity of 2,5-hexanedione. They found that 3,4-dimethyl-2,5-hexanedione cyclizes more rapidly than 2,5-hexanedione to form N-substituted 2,3,4,5-tetramethylpyrroles and 2,5-dimethylpyrroles, indicating a faster process of pyrrole formation and protein crosslinking, which is relevant to understanding the mechanisms of neurotoxicity (Anthony et al., 1983).
Antiulcer Drug Research : Oesterlin et al. (1977) synthesized 2-substituted 2,4,5,6-tetrahydro-1,3,4,6,6-pentamethylcyclopenta[c]pyrrole-4-carboxamides from a 1-substituted 2,5-dimethylpyrrole, which demonstrated antisecretory properties and potential as antiulcer drugs (Oesterlin et al., 1977).
Synthesis of Fluorescent Molecules : Meng et al. (2011) discussed the importance of 2,4-Dimethylpyrrole as an intermediate in synthesizing fluorescent molecules, highlighting its application in molecular fluorescence (Meng et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-7-3-4-8(2)9(7)5-6-10/h3-4,10H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AREYOJNLKFSXPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CCO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90232499 | |
Record name | 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90232499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-2,5-dimethylpyrrole | |
CAS RN |
83662-06-0 | |
Record name | 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083662060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 83662-06-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44948 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90232499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-HYDROXYETHYL)-2,5-DIMETHYLPYRROLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28FUA53V3Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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